molecular formula C17H12Cl2N4O2S B10868012 3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10868012
M. Wt: 407.3 g/mol
InChI Key: BYZBGHWOOBZUCM-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, and it is substituted with dichlorophenyl and dimethoxyphenyl groups

Preparation Methods

The synthesis of 3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under specific reaction conditions. The process often requires the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, often through the use of continuous flow reactors or other advanced techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and dimethoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial proteins, disrupting their function and inhibiting bacterial growth. Molecular docking studies have shown that the compound has a strong binding affinity with certain bacterial enzymes, leading to changes in their physiological and biochemical properties .

Comparison with Similar Compounds

When compared to other similar compounds, 3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of dichlorophenyl and dimethoxyphenyl groups. Similar compounds include:

Properties

Molecular Formula

C17H12Cl2N4O2S

Molecular Weight

407.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(3,5-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12Cl2N4O2S/c1-24-11-5-9(6-12(8-11)25-2)16-22-23-15(20-21-17(23)26-16)13-4-3-10(18)7-14(13)19/h3-8H,1-2H3

InChI Key

BYZBGHWOOBZUCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl)OC

Origin of Product

United States

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